Cas no 950604-10-1 (4-fluorobut-2-enal)

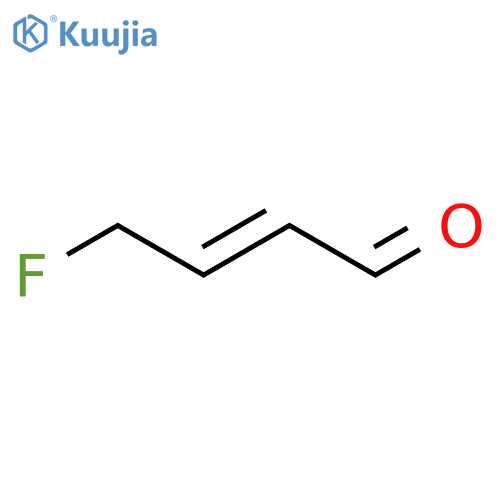

4-fluorobut-2-enal structure

商品名:4-fluorobut-2-enal

4-fluorobut-2-enal 化学的及び物理的性質

名前と識別子

-

- 4-fluorobut-2-enal

- 950604-10-1

- EN300-1849828

-

- インチ: 1S/C4H5FO/c5-3-1-2-4-6/h1-2,4H,3H2/b2-1+

- InChIKey: BKQNGQBUTFQUGI-OWOJBTEDSA-N

- ほほえんだ: FC/C=C/C=O

計算された属性

- せいみつぶんしりょう: 88.032442941g/mol

- どういたいしつりょう: 88.032442941g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 58.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

4-fluorobut-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1849828-10.0g |

4-fluorobut-2-enal |

950604-10-1 | 10g |

$4421.0 | 2023-06-01 | ||

| Enamine | EN300-1849828-0.1g |

4-fluorobut-2-enal |

950604-10-1 | 0.1g |

$904.0 | 2023-06-01 | ||

| Enamine | EN300-1849828-0.25g |

4-fluorobut-2-enal |

950604-10-1 | 0.25g |

$946.0 | 2023-06-01 | ||

| Enamine | EN300-1849828-2.5g |

4-fluorobut-2-enal |

950604-10-1 | 2.5g |

$2014.0 | 2023-06-01 | ||

| Enamine | EN300-1849828-1.0g |

4-fluorobut-2-enal |

950604-10-1 | 1g |

$1029.0 | 2023-06-01 | ||

| Enamine | EN300-1849828-0.05g |

4-fluorobut-2-enal |

950604-10-1 | 0.05g |

$864.0 | 2023-06-01 | ||

| Enamine | EN300-1849828-1g |

4-fluorobut-2-enal |

950604-10-1 | 1g |

$0.0 | 2023-09-19 | ||

| Enamine | EN300-1849828-0.5g |

4-fluorobut-2-enal |

950604-10-1 | 0.5g |

$987.0 | 2023-06-01 | ||

| Enamine | EN300-1849828-5.0g |

4-fluorobut-2-enal |

950604-10-1 | 5g |

$2981.0 | 2023-06-01 |

4-fluorobut-2-enal 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

950604-10-1 (4-fluorobut-2-enal) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量